1-Azido-2-(methylthio)ethane
Description
Structural Architectures of Azido- and Thioether-Containing Organic Molecules
The unique chemical behavior of 1-Azido-2-(methylthio)ethane is fundamentally derived from the distinct properties of its two functional groups, which are attached to a flexible ethane (B1197151) chain.
The structure of this compound features a saturated two-carbon backbone. One carbon atom is bonded to an azide (B81097) group (N₃), while the other is attached to a methylthio group (SCH₃).
The azide group is a linear, energy-rich functional group that can be represented by several resonance structures. It is often considered a pseudohalogen due to some similarities in its reactivity to halogens. wikipedia.org Organic azides are highly versatile, capable of acting as nucleophiles or participating in various cycloaddition reactions and rearrangements. mdpi.com They are well-known precursors to amines through reduction, such as in the Staudinger reaction, and can form iminophosphoranes when reacted with phosphines. mdpi.com
The methylthio group , a type of thioether or sulfide (B99878), consists of a sulfur atom bonded to a methyl group and the ethane chain. The sulfur atom possesses lone pairs of electrons, rendering the group nucleophilic. Thioethers are pivotal in medicinal chemistry, materials science, and biology. beilstein-journals.org Their synthesis has been a significant focus of research, with numerous methods developed for their preparation. beilstein-journals.org
The conformational landscape of this compound is primarily defined by the rotation around the central carbon-carbon single bond. This rotation gives rise to two principal staggered conformations: anti (or trans), where the azide and methylthio groups are positioned 180° apart, and gauche, where they have a dihedral angle of approximately 60°.
For many 1,2-disubstituted ethanes, the anti conformer is sterically preferred and thus more stable. researchgate.net However, certain electronic interactions can favor the gauche conformation. A phenomenon known as the "azido gauche effect" has been studied, which describes a preference for the gauche arrangement in some molecules containing an azide group. researchgate.net This effect, found to be comparable in strength to the well-known fluorine gauche effect, could lead to a significant population of the gauche conformer for this compound in the gas phase or in non-polar solvents. researchgate.net Detailed experimental or high-level computational studies would be required to definitively determine the conformational equilibrium of this specific molecule.
Below is a table summarizing key molecular data for this compound.
| Property | Value |
| Molecular Formula | C₃H₇N₃S |
| Molecular Weight | 117.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CSCCN=[N+]=[N-] |
| InChI Key | VJFYHKCOVWLIQY-UHFFFAOYSA-N |
Historical Context and Evolution of Azide and Thioether Chemistry
The development of chemistry involving azides and thioethers has followed distinct but significant historical paths, leading to the advanced synthetic methods available today.
The history of organic azides began in the 19th century. Phenyl azide, the first organic azide, was prepared by Peter Griess in 1864. mdpi.com A few decades later, in the 1890s, Theodor Curtius discovered the rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. mdpi.com
For many years, the use of organic azides in the laboratory was somewhat limited due to concerns about their stability. However, their synthetic utility became widely recognized with the exploration of the 1,3-dipolar cycloaddition reaction by Rolf Huisgen in the mid-20th century. mdpi.com This reaction, where an azide reacts with an alkyne to form a triazole, became a cornerstone of modern chemistry, particularly with the later development of the copper-catalyzed version, which is a premier example of "click chemistry". mdpi.com This has cemented the role of organic azides as indispensable tools in chemical synthesis, combinatorial chemistry, and bioconjugation. mdpi.com
Thioethers, also known as sulfides, are a class of organosulfur compounds that have long been recognized for their importance in various fields, including medicine and materials science. beilstein-journals.orgresearchgate.net The synthesis of these compounds has been a continuous area of development in organic chemistry.
Historically, the synthesis of thioethers often relied on the reaction of thiols with alkyl halides. While effective, this method can be limited by the availability of starting materials and the often unpleasant odor of thiols. Over the years, significant progress has been made in developing more sophisticated and versatile methods. beilstein-journals.org The advent of transition metal catalysis, using metals like palladium, copper, and iron, has greatly expanded the scope of thioether synthesis, allowing for the coupling of a wider range of substrates under milder conditions. researchgate.net More recently, the field has seen further innovation through the development of photocatalytic methods for creating carbon-sulfur bonds, offering sustainable and highly regioselective routes to thioether synthesis. researchgate.net These advancements have made thioethers more accessible and have facilitated their use in the creation of complex functional molecules. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-methylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3S/c1-7-3-2-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYHKCOVWLIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azido 2 Methylthio Ethane and Analogous Compounds
Direct Synthetic Routes to 1-Azido-2-(methylthio)ethane
Direct synthetic routes to this compound typically involve the formation of the azide (B81097) group in the final step of the synthesis. These methods can be broadly categorized into nucleophilic substitution strategies, copper-catalyzed approaches, and one-pot protocols.
Nucleophilic Substitution Strategies for Azide Incorporation
Nucleophilic substitution is a cornerstone of organic synthesis and provides a straightforward method for introducing the azide functionality. This approach relies on the displacement of a suitable leaving group from a 2-(methylthio)ethyl precursor by an azide salt, typically sodium azide.
The most common precursors for the nucleophilic substitution route are 2-(methylthio)ethanol (B31312) and 2-(methylthio)ethyl halides.
From Alcohols: 2-(Methylthio)ethanol can be converted into a substrate suitable for nucleophilic substitution by first activating the hydroxyl group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. The sulfonate group is an excellent leaving group and is readily displaced by the azide anion in an SN2 reaction. For instance, 2-(methylthio)ethanol can be reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form 2-(methylthio)ethyl tosylate. Subsequent reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) yields this compound.
From Halides: Alternatively, 2-(methylthio)ethyl halides (chloride, bromide, or iodide) can be used directly in nucleophilic substitution reactions with azide salts. These halides can be prepared from 2-(methylthio)ethanol using standard halogenating agents. The reaction of a 2-(methylthio)ethyl halide with sodium azide proceeds via an SN2 mechanism to afford the desired product.
A typical reaction scheme is as follows: CH₃SCH₂CH₂-LG + NaN₃ → CH₃SCH₂CH₂N₃ + Na-LG (where LG = Cl, Br, I, OTs, OMs)
| Precursor | Reagents | Product |
| 2-(Methylthio)ethanol | 1. TsCl, Pyridine; 2. NaN₃, DMF | This compound |
| 2-Chloroethyl methyl sulfide (B99878) | NaN₃, DMF | This compound |
| 2-Bromoethyl methyl sulfide | NaN₃, DMF | This compound |
The choice of the leaving group significantly impacts the efficiency of the nucleophilic substitution reaction. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. Generally, better leaving groups are weaker bases.
For the synthesis of azides from alkyl substrates, the reactivity of the leaving group typically follows the order: Triflate (OTf) > Iodide (I) > Bromide (Br) > Tosylate (OTs) > Mesylate (OMs) > Chloride (Cl)
Studies on related systems have shown that while halides are effective, sulfonate esters like tosylates and mesylates are also widely used due to their ease of preparation from alcohols and their good leaving group ability. Iodide and bromide are generally more reactive than tosylates and mesylates in nucleophilic substitutions with azide. For instance, in a study on the synthesis of neopentyl azides, iodide and bromide were found to be more reactive than p-toluenesulfonate and methanesulfonate, with triflate being the best leaving group. chemicalbook.comchemrevlett.com The selection of the leaving group is often a balance between reactivity, cost, and stability of the precursor.
| Leaving Group | General Reactivity |
| Trifluoromethanesulfonate (Triflate) | Excellent |
| Iodide | Very Good |
| Bromide | Good |
| p-Toluenesulfonate (Tosylate) | Good |
| Methanesulfonate (Mesylate) | Moderate |
| Chloride | Fair |
Copper-Catalyzed Azidation Approaches
Copper-catalyzed reactions have emerged as powerful tools in organic synthesis, and they can also be applied to the formation of C-N bonds, including the introduction of azide groups. While specific examples for the direct copper-catalyzed azidation of a 2-(methylthio)ethyl substrate to form this compound are not extensively documented, the general principles of copper-catalyzed azidation of alkyl halides or related substrates can be applied. These reactions often proceed under milder conditions than traditional nucleophilic substitutions and can exhibit different selectivities.
The catalytic cycle typically involves a copper(I) species that reacts with the azide source to form a copper-azide complex. This complex then reacts with the alkyl substrate to deliver the azide group and regenerate the copper catalyst. These methods can be particularly useful for substrates that are sensitive to the harsh conditions of traditional SN2 reactions.
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. For the synthesis of this compound, a one-pot protocol could involve the in situ generation of a reactive intermediate from 2-(methylthio)ethanol, followed by the addition of an azide source without isolation of the intermediate.
An example of an analogous one-pot synthesis is the conversion of epoxides to β-azido alcohols. google.comrsc.orgnih.gov While not directly applicable to a thioether, this illustrates the principle of combining multiple reaction steps in a single vessel. A potential one-pot synthesis of this compound could start from 2-chloroethanol (B45725). The reaction with sodium thiomethoxide would first form 2-(methylthio)ethanol, which could then be converted to a sulfonate ester in the same pot, followed by the addition of sodium azide. However, careful control of reaction conditions would be necessary to avoid side reactions.
Derivatization and Precursor Synthesis
The utility of this compound is intrinsically linked to the reactivity of its functional groups. The azide group is particularly valuable for "click" chemistry reactions.
The primary precursor for most synthetic routes to this compound is 2-(methylthio)ethanol . This starting material can be synthesized through several methods, including the reaction of ethylene (B1197577) oxide with methyl mercaptan. google.comgoogle.com Alternatively, it can be prepared from 2-chloroethanol by nucleophilic substitution with sodium thiomethoxide. chemicalbook.com
The azide functionality of this compound makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govnih.govbeilstein-journals.orgsigmaaldrich.com This highly efficient and specific reaction allows for the covalent ligation of the this compound moiety to molecules containing a terminal alkyne, forming a stable 1,2,3-triazole linkage. This "click" reaction is a powerful tool for bioconjugation, materials science, and drug discovery.
Azide Introduction via Azidotrimethylsilane
One of the principal methods for synthesizing β-azido sulfides involves the ring-opening of an intermediate episulfonium ion with an azide nucleophile. Azidotrimethylsilane (TMSN₃) is a widely used and relatively safe source for the azide group in these reactions. researchgate.net The general strategy involves activating a precursor, such as a β-hydroxy thioether or a vinyl sulfide, to generate a transient, three-membered episulfonium ring. This strained ring is highly electrophilic and susceptible to nucleophilic attack.
The reaction of the episulfonium ion with the azide anion delivered from TMSN₃ proceeds via an Sₙ2-type mechanism, leading to the formation of the desired 1-azido-2-(thio)ethane structure. nih.govnih.gov The regioselectivity of the ring-opening is a key aspect of this transformation, with the nucleophile typically attacking the less sterically hindered carbon atom. Catalysts, often Lewis acids, may be employed to facilitate the formation of the episulfonium ion. researchgate.net Thiourea-based catalysts have also been shown to be effective in catalyzing the enantioselective ring-opening of episulfonium ions, achieving high selectivity through a network of non-covalent interactions that stabilize the transition state. nih.govresearchgate.net
This methodology is not limited to acyclic systems and has been applied to various substrates to produce a range of β-azido sulfides with diverse substitution patterns.
| Precursor Type | Activating Condition | Azide Source | Product Type | Reference |
| β-hydroxy thioether | Acid catalyst (e.g., HOTf) | TMSN₃ | β-azido sulfide | nih.govnih.gov |
| Vinyl sulfide | Electrophilic agent | NaN₃ / TMSN₃ | β-azido sulfide | Inferred |
| Aziridine (N-analog) | Lewis Acid | TMSN₃ | 1,2-diamines (after reduction) | researchgate.net |
| Benzylic Acetate | Copper(II) triflate | TMSN₃ | Benzylic azide | researchgate.net |
Electrochemical and Radical Azidation Methods
Alternative approaches to azidation that bypass traditional nucleophilic substitution are found in electrochemical and radical-based methods. These techniques offer unique reactivity and can be applied to a broader range of substrates, particularly unactivated alkenes, to generate β-azido sulfides and their analogs.
Electrochemical Azidation: Electrochemical methods can be used for the functionalization of sulfides. Anodic oxidation of a sulfide can generate a sulfur radical cation intermediate. beilstein-journals.orgrsc.org In the presence of an azide source, this reactive species could potentially lead to the formation of an azidated product. While direct electrochemical azidation of thioethers is not extensively documented, related processes like the electrochemical azidation of C(sp³)–H bonds have been demonstrated using a manganese salen complex as a catalyst, which proceeds via a high-valent Mn(IV)-azido intermediate. beilstein-journals.org
Radical Azidation: Radical azidation has emerged as a powerful and versatile strategy. Visible-light photoredox catalysis, in particular, enables the anti-Markovnikov hydroazidation of alkenes. researchgate.net In this process, a photocatalyst absorbs light and initiates a radical cascade. An azide radical (N₃•) is generated from a source like TMSN₃, which then adds to an alkene. researchgate.netrsc.org This addition generates a carbon-centered radical, which is subsequently trapped by a hydrogen atom donor to yield the final product. researchgate.net This method is notable for its mild, redox-neutral conditions and its ability to functionalize diverse classes of alkenes, providing access to alkyl azides that are otherwise challenging to synthesize. researchgate.netnih.gov
Research has demonstrated that iron-based catalysts can also mediate the photocatalytic anti-Markovnikov hydroazidation of alkenes, operating through a cooperative mechanism involving ligand-to-metal charge transfer (LMCT) and hydrogen atom transfer (HAT). researchgate.netnih.gov
| Alkene Substrate | Catalyst System | Azide Source | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Octene | Fe(NO₃)₃·9H₂O / Terpyridine / 4-F-thiophenol | TMSN₃ | 85 | researchgate.net |
| Allylbenzene | Fe(NO₃)₃·9H₂O / Terpyridine / 4-F-thiophenol | TMSN₃ | 81 | researchgate.net |
| Styrene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | TMSN₃ | High | researchgate.net |
| N-Aryl Acrylamide | PhI(OCOCF₃)₂ (Oxidant) | TMSN₃ | N/A | researchgate.net |
Functionalization of Oligonucleotides with Azide and Thioether Groups
The site-specific incorporation of both azide and thioether functionalities into oligonucleotides is highly valuable for biological applications, enabling dual labeling and conjugation strategies through orthogonal chemical reactions. acs.orgnih.gov These modifications are typically introduced during or after automated solid-phase synthesis using phosphoramidite (B1245037) chemistry. umich.edu
A versatile method for this dual functionalization involves the post-synthetic modification of an oligonucleotide that remains attached to the solid support. acs.orgnih.gov This strategy often begins with the conversion of the terminal 5'-hydroxyl group of a synthesized DNA strand into a 5'-iodide. This 5'-iodo-oligonucleotide is a key intermediate that can be readily converted to a variety of other functional groups. acs.org Nucleophilic substitution with sodium azide can be used to introduce the 5'-azide, while reaction with a thiolate, such as sodium thiomethoxide, yields the corresponding 5'-thioether. acs.org This approach allows for the divergent synthesis of oligonucleotides with different terminal functionalities from a common precursor.
Alternatively, bifunctional phosphoramidite reagents can be designed to incorporate both an azide and a protected thioether group within a single monomer. nih.govacs.org This building block can then be incorporated at any desired position within the oligonucleotide sequence during standard automated synthesis. nih.gov Similarly, phosphoramidites containing only a thiol group (often protected) can be used, with the resulting thiol-modified oligonucleotide being a precursor for thioether formation via alkylation. biosyn.com Enzymatic methods, such as those using T4 polynucleotide kinase (T4 PNK) with γ-modified ATP analogues, also provide a route for the 5'-end labeling of oligonucleotides with azide or alkyne groups, which could be combined with other modifications. uni-muenchen.deaatbio.com
| Strategy | Key Reagent/Intermediate | Description | Reference |
|---|---|---|---|
| Post-Synthetic Modification | 5'-Iodo-oligonucleotide | A common intermediate on solid support is converted to a 5'-azide with NaN₃ or a 5'-thioether with a corresponding thiolate. | acs.orgnih.gov |
| Modified Phosphoramidite | Bifunctional Phosphoramidite | A custom phosphoramidite containing both an azide and a thioether (or precursors) is incorporated during synthesis. | nih.govacs.org |
| Thiol-Modifier Phosphoramidite | Thiol-containing Phosphoramidite | A thiol group is introduced and can be subsequently alkylated to form a thioether. The thiol is orthogonal to an amino group, allowing for multiple functionalities. | biosyn.com |
| Enzymatic Labeling | T4 Polynucleotide Kinase (T4 PNK) | Enzymatic transfer of a modified phosphate (B84403) (e.g., from an ATP analog bearing an azide) to the 5'-end of an oligonucleotide. | uni-muenchen.de |
Advanced Spectroscopic Characterization of 1 Azido 2 Methylthio Ethane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural identification and purity assessment of organic molecules like 1-Azido-2-(methylthio)ethane copernicus.orgresearchgate.netnih.gov. It offers unparalleled detail regarding the chemical environment of individual hydrogen and carbon atoms within the molecule.
NMR analysis is fundamental in confirming the molecular structure of this compound by mapping its proton (¹H) and carbon (¹³C) frameworks. The ¹H NMR spectrum provides distinct signals that correspond to the different hydrogen environments in the molecule smolecule.com. The protons of the methylthio group (-SCH₃) typically appear as a singlet at approximately 2.1 ppm smolecule.com. The adjacent methylene protons on the ethane (B1197151) backbone exhibit more complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the neighboring azide (B81097) and thioether groups smolecule.com.
Two-dimensional NMR experiments are employed to definitively establish the connectivity between atoms, which is crucial for the structural elucidation of more complex derivatives researchgate.netspringernature.com. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton mdpi.com. The purity of a sample can also be readily assessed by the absence of extraneous peaks in the NMR spectrum copernicus.org.
Interactive Table 1: ¹H NMR Spectroscopic Data for this compound Use the filter to search for specific groups or chemical shifts.
| Functional Group | Proton Designation | Chemical Shift (δ, ppm) | Multiplicity |
| Methylthio | -S-CH₃ | ~2.1 | Singlet (s) |
| Ethylene (B1197577) Bridge | -N₃-CH₂ - | Complex | Multiplet (m) |
| Ethylene Bridge | -S-CH₂ - | Complex | Multiplet (m) |
NMR spectroscopy is also a powerful tool for investigating the conformational preferences of flexible molecules like this compound in solution copernicus.orgauremn.org.brcarlomagno-group.org. The molecule can adopt various spatial arrangements, or conformations, due to rotation around its single bonds (C-C, C-S, and C-N). These different conformers can exist in equilibrium, and their relative populations can be determined using NMR copernicus.orgauremn.org.br.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to identify protons that are close in space, even if they are not directly connected through bonds mdpi.com. The presence of NOESY cross-peaks between specific protons can confirm folded or extended conformations of the molecule mdpi.comcarlomagno-group.org. Furthermore, the magnitude of coupling constants (J-values) between adjacent protons can provide quantitative information about the dihedral angles between them, which helps in defining the preferred rotational state of the ethane backbone researchgate.net. In cases of slow exchange between conformers on the NMR timescale, distinct sets of signals for each conformer may be observed, allowing for their individual characterization copernicus.org.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule osti.govscispace.com. These methods are particularly useful for identifying the characteristic azide and thioether moieties in this compound.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃) smolecule.com. This peak appears in a relatively clear region of the spectrum, typically around 2105 cm⁻¹, making it a highly diagnostic marker for the presence of the azide functional group smolecule.comnih.gov. The position of this band is sensitive to the local molecular environment, including solvent polarity and hydrogen bonding nih.gov. The symmetric stretch of the azide group is often weaker in the IR spectrum but can be observed in the Raman spectrum irdg.org.
The thioether (-S-CH₃) group also gives rise to characteristic vibrational modes, although they are generally less intense than the azide stretch. These include C-H stretching and bending vibrations of the methyl group and C-S stretching vibrations. The C-S stretch typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. While direct assignment can be complex, these bands contribute to the unique vibrational signature of the molecule scispace.com.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound Data can be sorted by frequency or functional group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| Azide (-N₃) | Asymmetric Stretch | ~2105 | IR | Strong |
| Azide (-N₃) | Symmetric Stretch | ~1214 | Raman | Strong |
| Thioether (C-S) | Stretch | 600 - 800 | IR, Raman | Weak-Medium |
| Methyl (C-H) | Stretch | 2850 - 3000 | IR, Raman | Medium |
| Methylene (C-H) | Stretch | 2850 - 3000 | IR, Raman | Medium |
Time-resolved IR spectroscopy is a powerful method for studying reaction mechanisms by detecting short-lived or unstable reaction intermediates nycu.edu.twresearchgate.netresearchgate.net. By monitoring changes in the IR spectrum as a reaction proceeds, scientists can identify transient species that are formed and consumed during the transformation of this compound or its derivatives nycu.edu.twnih.gov. For example, in reactions involving the azide group, intermediates can be identified by the appearance and disappearance of unique vibrational bands researchgate.net. Techniques like step-scan Fourier-transform infrared (FT-IR) spectroscopy allow for the acquisition of spectra with high temporal resolution, making it possible to characterize species with very short lifetimes nycu.edu.twresearchgate.net. This provides critical evidence for proposed reaction pathways and helps to build a complete picture of the chemical transformation.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis dtic.mil. For this compound, MS confirms the molecular formula (C₃H₇N₃S) by identifying the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 117 smolecule.comechemi.com. The presence of a sulfur atom is corroborated by the characteristic isotopic peak at m/z 119, which corresponds to the presence of the ³⁴S isotope smolecule.com.
A key feature in the mass spectrum of organic azides is the characteristic loss of a molecule of nitrogen gas (N₂), which has a mass of 28 amu smolecule.comresearchgate.net. This fragmentation pathway is prominent for this compound, typically resulting in a strong signal or even the base peak at m/z 89 smolecule.com. Further fragmentation of this ion can provide additional structural information. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule and its fragments with high precision, allowing for the unambiguous determination of their elemental formulas. Advanced techniques like electrospray ionization (ESI-MS) can be used to gently ionize molecules, which is particularly useful for detecting charged reaction intermediates directly from solution nih.gov.
Interactive Table 3: Key Mass Spectrometry Fragmentation Data for this compound Filter the table by m/z value or proposed fragment structure.
| m/z | Proposed Fragment | Formula | Notes |
| 117 | [M]⁺ | [C₃H₇N₃S]⁺ | Molecular Ion |
| 119 | [M+2]⁺ | [C₃H₇N₃³⁴S]⁺ | Sulfur Isotope Peak |
| 89 | [M - N₂]⁺ | [C₃H₇S]⁺ | Base Peak, loss of nitrogen gas |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. In the analysis of this compound, mass spectrometry confirms the molecular weight and provides data to validate its molecular formula. smolecule.com
The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 117. smolecule.com This corresponds to the calculated molecular weight for the chemical formula C₃H₇N₃S. Further confirmation is provided by the isotopic pattern. The presence of a sulfur atom is confirmed by the characteristic [M+2]⁺ peak at m/z 119, which arises from the natural abundance of the ³⁴S isotope. smolecule.com
| Ion | Observed m/z | Assignment | Significance |
|---|---|---|---|
| [M]⁺ | 117 | C₃H₇N₃S | Confirms molecular weight and formula. |
| [M+2]⁺ | 119 | C₃H₇N₃³⁴S | Confirms the presence of one sulfur atom. |
Fragmentation Pathways in Azido-Thioether Systems
Electron ionization mass spectrometry (EI-MS) not only provides information on the molecular weight but also induces fragmentation of the molecule, offering valuable structural insights. The fragmentation patterns of azido-thioether systems are influenced by the characteristic behavior of both the azide and thioether functional groups.
For organic azides, a common and diagnostically significant fragmentation pathway is the loss of a molecule of nitrogen gas (N₂). smolecule.com In the mass spectrum of this compound, this pathway is readily observed. smolecule.com The elimination of N₂ from the molecular ion (m/z 117) would lead to the formation of a radical cation fragment at m/z 89.
Studies on other organic azides, such as substituted aryl azides, have shown that fragmentation patterns can be complex and are often directed by the nature and position of other substituents on the molecule. researchgate.net While the primary fragmentation for alkyl azides like this compound is the loss of N₂, the presence of the methylthio group can influence subsequent fragmentation steps of the resulting ion. smolecule.comresearchgate.net The knowledge of these fragmentation pathways is essential for the structural elucidation of related compounds and for developing mass spectrometry-based analytical methods. nih.gov
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing.
While specific single-crystal X-ray diffraction data for this compound is not detailed in the available research, the technique has been extensively applied to characterize related compounds containing both thioether and azide functionalities, particularly in the context of coordination complexes. core.ac.ukmarquette.edu For instance, structural studies on copper(II) complexes incorporating N₃S(thioether) chelate ligands have been performed. core.ac.ukmarquette.edu In these studies, XRD analysis revealed distorted square pyramidal or trigonal bipyramidal geometries around the copper(II) center and confirmed the coordination of the thioether sulfur atom to the metal. core.ac.ukmarquette.edu Such analyses are crucial for understanding how the thioether substituent influences the solid-state properties and geometry of molecules. core.ac.uk
X-ray Absorption Spectroscopy (XAS) in Related Metal Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom in molecules and materials. It is particularly valuable for studying metal complexes in non-crystalline states, such as in solution. nih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
In studies of related metal complexes containing sulfur ligands, such as thiolate-ligated iron species, XAS has been employed to gain significant structural insights. nih.govacs.org The XANES region of the iron K-edge spectrum provides information about the oxidation state and coordination geometry of the iron center. nih.gov For example, a shift in the edge energy to higher values is indicative of an oxidation of the metal center, such as from Fe(II) to Fe(III). acs.org
The EXAFS region provides information about the local coordination environment, including bond distances and coordination numbers of the neighboring atoms. acs.org In studies of thiolate-ligated iron(III)-alkylperoxo complexes, EXAFS analysis confirmed the coordination of the thiolate ligand in solution and provided precise Fe-S and Fe-O bond distances. nih.govacs.org These structural details are critical for understanding the reactivity and mechanisms of such complexes. nih.gov
Applications of 1 Azido 2 Methylthio Ethane in Organic Synthesis and Materials Science
Role as a Versatile Intermediate in Organic Synthesis
In the realm of organic synthesis, 1-Azido-2-(methylthio)ethane serves as a key intermediate, prized for the dual reactivity of its azide (B81097) and methylthio groups. smolecule.com The azide functionality is particularly notable for its participation in cycloaddition reactions and its ability to be reduced to a primary amine, while the methylthio group can introduce specific properties into a target molecule. smolecule.com This combination makes it a suitable component for constructing diverse molecular frameworks.
The azide group is a well-established precursor for the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. mdpi.com Azides, including this compound, can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form five-membered heterocyclic rings. evitachem.com For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.govnih.gov Furthermore, azides can be used in rhodium-catalyzed transannulation reactions with nitriles to yield imidazoles, or they can react with primary amines to form tetrazoles. nih.gov These synthetic strategies demonstrate the utility of azido-ethanes in creating a variety of important heterocyclic systems. nih.govnih.gov
Table 1: Synthesis of Nitrogen-Containing Heterocycles Using Azide Precursors
| Reaction Type | Reactant | Catalyst | Product Heterocycle |
| Azide-Alkyne Cycloaddition | Alkyne | Copper(I) | 1,2,3-Triazole |
| Transannulation | Nitrile | Rhodium(II) | Imidazole |
| [3+2] Cycloaddition | Primary Amine | None | Tetrazole |
| Intramolecular Cycloaddition | Tethered Alkyne | None/Metal | Fused Triazole Systems |
This compound is an ideal substrate for "click chemistry," a set of reactions known for their high efficiency, specificity, and mild reaction conditions. smolecule.comacgpubs.org The azide group readily participates in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with terminal alkynes, which is the cornerstone of click chemistry. smolecule.comnih.gov This reaction forms a stable triazole linkage, effectively connecting different molecular fragments. researchgate.net This modular approach is widely used to construct complex molecular architectures, including macrocycles, dendrimers, and bioconjugates, where the reliability of the azide-alkyne coupling is paramount. nih.govmdpi.com The presence of the methylthio group on the other end of the ethane (B1197151) linker can be carried through the synthesis to be part of the final complex structure. smolecule.com
The methylthio group (-SCH3) present in this compound provides a direct method for incorporating a hydrophobic (water-repelling) moiety into a molecule. smolecule.com During synthesis, the azide end of the molecule can be used as a reactive handle to attach it to a larger structure, thereby introducing the methylthioethane tail. This strategy is valuable in medicinal chemistry for modifying the pharmacokinetic properties of a drug candidate or in materials science for tuning the surface properties of a material.
Contributions to Polymer and Materials Science
The utility of this compound extends into materials science, where its reactive azide handle is exploited for the synthesis and modification of polymers and the development of advanced nanomaterials. smolecule.comevitachem.com Its bifunctional nature allows it to act as a linker or a surface-modifying agent.
This compound is a valuable monomer or modifying agent in polymer chemistry. smolecule.com Its azide group can be preserved during certain polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the creation of polymers with pendant azide functionalities. benicewiczgroup.comresearchgate.net These "clickable" polymers can then be easily functionalized in a post-polymerization modification step via the CuAAC reaction. benicewiczgroup.com This approach allows for the introduction of a wide array of functional groups, leading to the development of polymers with tailored properties for applications ranging from drug delivery to advanced coatings. nih.govrsc.org
Table 2: Applications in Polymer and Materials Science
| Application Area | Role of this compound | Resulting Material/System |
| Functional Polymers | Monomer in RAFT polymerization | Polymer backbone with pendant azide groups for post-functionalization |
| Chain-end modifying agent | Polymers with terminal azide groups for block copolymer synthesis or surface grafting | |
| Hydrogels | Cross-linking agent | Cross-linked polymer networks with enhanced mechanical properties |
| Nanomaterials | Surface modification agent | Functionalized nanoparticles for targeted delivery or sensing |
In the field of advanced materials, this compound can be used in the development of hydrogels and nanomaterials. smolecule.com The azide's ability to form stable, cross-linked structures through click reactions makes it a useful component in the formation of hydrogel networks. smolecule.com The incorporation of such linkers can influence the mechanical and swelling properties of the hydrogel. Additionally, the compound can be used to modify the surfaces of nanoparticles. rsc.org By attaching this compound to a nanoparticle surface, the azide group becomes available for subsequent "click" reactions, enabling the attachment of biomolecules, fluorophores, or other functional moieties for applications in diagnostics and targeted therapies. smolecule.comnih.gov
Advanced Chemical Labeling and Bioconjugation Strategies
The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. biosynth.comnih.gov This makes azide-containing compounds like this compound valuable potential tools for labeling and conjugating biological molecules.
Bioorthogonal chemistry relies on the unique reactivity of functional groups like azides and alkynes, which are generally absent in biological systems. acs.org The premier reaction in this class is the azide-alkyne cycloaddition, which can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne (B158145) is used (strain-promoted azide-alkyne cycloaddition, or SPAAC). nih.govtennessee.edunih.gov
These reactions are used to create molecular probes by linking an azide-containing molecule to a reporter molecule (e.g., a fluorophore or biotin) that has an alkyne handle. nih.gov The resulting stable triazole linkage covalently connects the two components. acs.org The small, non-perturbing nature of the azide group makes it an ideal chemical handle to be incorporated into biomolecules. nih.gov Synthetic probes bearing a clickable azide tag can be introduced into live cells, where they are incorporated into various biomolecules through native enzymatic processes. nih.gov Subsequent reaction with an alkyne-functionalized reporter allows for visualization and analysis. nih.gov For instance, azide-labeled lipid analogs have been used to study lipid metabolism by reacting them with fluorescent alkynes for visualization by microscopy. nih.gov
The principles of bioorthogonal chemistry are widely applied to the specific labeling of proteins and nucleic acids. biosynth.comsnmjournals.org
Protein Labeling: Proteins can be functionalized with azide or alkyne handles in several ways. One common method involves the use of unnatural amino acids bearing these functional groups, which can be incorporated during protein synthesis. nih.gov Another approach is to react the primary amines on lysine (B10760008) residues or the N-terminus with an N-hydroxysuccinimide (NHS) ester that contains an azide or alkyne. nih.gov Once the protein is tagged with the bioorthogonal handle, it can be detected by reacting it with a complementary probe, such as a fluorophore-azide or biotin-azide. biosynth.comsnmjournals.org This two-step process is highly selective and stable. snmjournals.org Copper-free click reactions are particularly useful for in vivo and in vitro labeling as they minimize damage to sensitive proteins like GFP. snmjournals.org
Nucleic Acid Labeling: A prevalent method for labeling newly synthesized DNA is the 5-ethynyl-2'-deoxyuridine (B1671113) (5-EdU) assay. nih.gov 5-EdU, an alkyne-modified thymidine (B127349) analogue, is incorporated into DNA during replication. nih.gov A molecule like this compound, functionalized with a fluorophore, could then be used to detect the replicated DNA via a click reaction. nih.gov This technique is faster and less destructive to the DNA sample than antibody-based methods. nih.gov Similarly, click chemistry is used to immobilize alkyne-modified oligonucleotides onto azide-terminated glass slides to create microarrays for diagnostic applications. nih.gov
Click chemistry, particularly the CuAAC and SPAAC reactions, has become a vital tool for the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET). nih.govfrontiersin.org PET requires the incorporation of short-lived positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. acs.orgnih.gov
The mild conditions, high efficiency, and specificity of the azide-alkyne cycloaddition make it ideal for radiolabeling sensitive biomolecules. acs.org A common strategy involves a two-step process:
A small, azide- or alkyne-containing prosthetic group is first radiolabeled with the isotope (e.g., ¹⁸F). acs.orgnih.gov
This radiolabeled building block is then "clicked" onto a larger biomolecule (e.g., a peptide, protein, or nanoparticle) that has been functionalized with the complementary group (alkyne or azide). snmjournals.orgnih.gov
This modular approach protects the sensitive biomolecule from the often harsh conditions of direct radiofluorination. acs.org For example, ¹⁸F-labeled azide prosthetic groups have been successfully "clicked" onto alkyne-functionalized liposome (B1194612) surfaces for in vivo PET tracking of these nanoparticles. snmjournals.orgnih.gov Similarly, ¹⁸F-labeled alkyne precursors have been reacted with azido-functionalized peptides to create PET imaging agents. acs.org This methodology allows for the rapid and efficient synthesis of radiotracers under biocompatible conditions. acs.orgnih.gov
Table 2: Common Isotopes and Labeling Strategies via Azide-Alkyne Cycloaddition
| Isotope | Imaging Modality | Common Labeling Strategy | Application Example | Reference |
|---|---|---|---|---|
| Fluorine-18 (¹⁸F) | PET | Two-step: Radiolabeling of an azide/alkyne prosthetic group, followed by CuAAC or SPAAC reaction with a target molecule. | Labeling of peptides, folate derivatives, and liposomes for tumor imaging. | acs.orgsnmjournals.orgnih.gov |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | Click-to-Chelate: Azide-alkyne reaction forms a triazole ring that acts as part of the chelating scaffold for the radiometal. | Labeling of peptides and other biomolecules. | frontiersin.org |
Analytical Derivatization for Enhanced Detection and Separation
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its chromatographic behavior or enhance its detectability. nih.govmdpi.com
Derivatization can be performed either before the sample is injected into the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). nih.govnih.gov The goal is often to attach a chromophore or fluorophore to an analyte that otherwise lacks a suitable group for UV or fluorescence detection, thereby increasing the sensitivity and selectivity of the analysis. nih.govmdpi.com
Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent before chromatographic separation. nih.gov For example, amines and amino acids are commonly derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl-chloroformate (FMOC) to make them fluorescent. nih.gov Pre-column derivatization can be automated and allows for the removal of excess reagent before analysis.
Post-column Derivatization: This technique involves adding the derivatization reagent to the column eluent after the analytes have been separated. nih.gov The reaction occurs in a reaction coil placed between the column and the detector. nih.gov This method is advantageous when the derivatives are unstable or when the derivatizing reagent would interfere with the separation. nih.gov Common post-column reagents for amines include ninhydrin (B49086) and fluorescamine. nih.gov
While this compound is not a typical derivatizing agent itself, the azide functional group can be the target of derivatization. For instance, a method for detecting trace levels of azide in drug substances involves a pre-column derivatization reaction with pentafluorobenzyl bromide (PFBB). The resulting pentafluorobenzyl-azide derivative is nonpolar enough for reversed-phase HPLC and contains a strong chromophore for UV detection, allowing for quantification at parts-per-million levels.
Table 3: Common Derivatization Reagents for HPLC Analysis of Amines/Amino Acids
| Reagent | Strategy | Detection Method | Target Analyte | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Pre- or Post-column | Fluorescence | Primary Amines/Amino Acids | nih.gov |
| 9-Fluorenylmethyl-chloroformate (FMOC) | Pre-column | Fluorescence | Primary & Secondary Amines/Amino Acids | nih.gov |
| Ninhydrin | Post-column | Colorimetric (UV-Vis) | Primary & Secondary Amines/Amino Acids | nih.gov |
| Dansyl Chloride | Pre-column | Fluorescence | Primary Amines/Amino Acids | nih.gov |
Improving Chromatographic Resolution and Sensitivity
Extensive research of scientific literature and chemical databases reveals no specific studies or documented applications of this compound for the purpose of improving chromatographic resolution and sensitivity. While the functional groups present in the molecule—an azide and a methylthio group—suggest theoretical possibilities for its use in chromatography, there is currently no published evidence to support this application.
The azide group is well-known for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.govbeilstein-journals.org This reaction is a powerful tool for covalently modifying surfaces and polymers. nih.gov In the context of chromatography, this could theoretically be applied to:
Immobilization on a stationary phase: this compound could potentially be "clicked" onto a solid support (like silica (B1680970) gel) that has been functionalized with alkyne groups. This would create a novel stationary phase with the methylthio group exposed for interactions with analytes, potentially altering selectivity and resolution.
Derivatization of analytes: Analytes containing an alkyne group could be reacted with this compound. The resulting triazole product might exhibit different chromatographic behavior or enhanced detectability compared to the original analyte. chromatographyonline.commdpi.comresearchgate.net
However, these are hypothetical applications. There are no research findings that have implemented, tested, or validated the use of this compound for these purposes. Consequently, no data tables on its performance in improving chromatographic resolution or sensitivity exist. The scientific community has not explored or reported on this specific compound for this particular application.
Therefore, a detailed discussion with research findings and data on the role of this compound in enhancing chromatographic performance cannot be provided.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Azide (B81097) Reactivity
The azide group is a versatile functional group, most notably utilized in [3+2] cycloaddition reactions. The development of new catalytic systems aims to control the reactivity and selectivity of azides like 1-Azido-2-(methylthio)ethane. The presence of the adjacent methylthio group offers a unique handle for directed catalysis.
A significant advancement is the use of cationic iridium catalysts for thioether-directed alkyne-azide cycloaddition reactions. rsc.org In this system, the sulfur atom of the thioether group coordinates to the metal center, directing the regioselective formation of complex S-containing triazoles. This approach features high efficiency and a broad substrate scope. rsc.org While traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly effective for terminal alkynes, producing 1,4-disubstituted 1,2,3-triazoles, other catalytic systems have been developed to access different isomers or to function with internal alkynes. wikipedia.orgorganic-chemistry.org For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields 1,5-triazoles and can be used with both terminal and internal alkynes. wikipedia.org The choice of catalyst is therefore crucial in determining the reaction outcome.
| Catalyst System | Typical Reactants | Product Regioselectivity | Key Features |
| Copper(I) (CuAAC) | Azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High reaction rate, wide scope, but potential cytotoxicity of copper limits in-vivo use. organic-chemistry.orgresearchgate.netnih.gov |
| Ruthenium(II) (RuAAC) | Azide + Internal/Terminal Alkyne | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC by providing access to the 1,5-isomer. wikipedia.orgnih.gov |
| Iridium(III) | Thioether-containing Azide + Internal Alkyne | Directed by the thioether group | The thioether acts as a directing group, offering high regioselectivity with internal alkynes. rsc.org |
| Strain-Promoted (SPAAC) | Azide + Strained Cyclooctyne (B158145) | Mixture of regioisomers | Copper-free, making it suitable for biological systems (bioorthogonal). nih.gov |
Investigation of Undesired Side Reactions in Complex Systems
While the azide group is valued for its specific reactivity, undesired side reactions can occur, particularly in complex chemical environments. Understanding and mitigating these pathways is crucial for achieving high yields and product purity.
In the context of cycloaddition reactions, the thermal Huisgen 1,3-dipolar cycloaddition (without a metal catalyst) can result in a mixture of 1,4- and 1,5-regioisomers, which complicates purification. wikipedia.orgorganic-chemistry.org In metal-catalyzed systems, side reactions such as the Glaser-Hay homo-coupling of alkyne starting materials can sometimes be observed. researchgate.net
More specific to a molecule like this compound, the presence of the sulfur atom introduces other potential side reactions. For example, in reactions involving thio acids and azides, competing pathways such as hydrosulfenylation and reduction of the azide group to a primary amine have been observed. nih.gov The thioether moiety itself could also be susceptible to oxidation under certain reaction conditions, which could interfere with its intended role as a directing group or structural component.
| Side Reaction | Reaction Context | Undesired Outcome |
| Loss of Regioselectivity | Thermal Azide-Alkyne Cycloaddition | Formation of a mixture of 1,4- and 1,5-triazole isomers. wikipedia.org |
| Reduction to Amine | Reactions with reducing agents (e.g., thio acids) | Conversion of the azide group (-N₃) to an amine group (-NH₂), preventing the desired cycloaddition. nih.gov |
| Hydrosulfenylation | Reactions involving thio acids | Addition of a thiol across the reaction partner instead of the intended coupling. nih.gov |
| Thioether Oxidation | Presence of oxidizing agents | Conversion of the methylthio group to a sulfoxide (B87167) or sulfone, altering the molecule's electronic properties and directing ability. |
Integration into Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. researchgate.netrsc.org The azide functionality is a key player in several MCRs. For instance, the Ugi-azide reaction is a well-established MCR for the synthesis of 1,5-disubstituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source. mdpi.com this compound can serve as the azide component in such reactions, incorporating the methylthioethyl moiety into the final complex structure.
Domino processes, also known as cascade reactions, involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov The triazole ring, often formed from the initial azide-alkyne cycloaddition of this compound, can be a precursor for subsequent transformations. For example, N-substituted 1,2,3-triazoles can undergo rhodium(II)-catalyzed transannulation with nitriles to yield substituted imidazoles. nih.gov This allows for the rapid construction of complex heterocyclic systems from a single azide precursor in a streamlined process.
Advanced Molecular Design for Tailored Reactivity and Specificity
The reactivity of the azide group in this compound is not solely an intrinsic property but is influenced by its molecular environment. Advanced molecular design focuses on harnessing these intramolecular interactions to control reaction outcomes. The primary example in this molecule is the role of the neighboring methylthio group.
This phenomenon, known as neighboring group participation (NGP), can significantly increase reaction rates and influence stereochemistry. wikipedia.org In the case of this compound, the lone pair of electrons on the sulfur atom can participate in reactions at the adjacent carbon atom. More specifically, the thioether can act as an internal directing group in metal-catalyzed reactions, as seen with iridium catalysis, to ensure high regioselectivity. rsc.org By pre-organizing the substrate on the metal catalyst, the thioether group dictates the orientation of the reactants, leading to a specific product isomer that might not be favored otherwise. rsc.org This principle allows for the design of substrates where the inherent reactivity is tailored for a specific, desired transformation, overriding statistical or sterically-driven outcomes.
| Molecular Feature | Influence on Reactivity | Desired Outcome |
| Methylthio Group | Acts as a directing group in metal catalysis. rsc.org | High regioselectivity in cycloaddition reactions. |
| Electron-donating/withdrawing nature of substituents | Modulates the nucleophilicity/electrophilicity of the azide. | Can tune reaction rates; electron-deficient azides may react faster in certain coupling reactions. nih.govnih.gov |
| Steric Hindrance | Can block certain reaction pathways or faces of the molecule. | Enhanced selectivity by favoring less hindered approaches. |
Exploration of New Bioorthogonal Reaction Partners and Applications
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group is a cornerstone of this field due to its small size, stability, and lack of endogenous counterparts in most biological systems. wikipedia.orgmdpi.com While the strain-promoted azide-alkyne cycloaddition (SPAAC) is the most prominent bioorthogonal reaction for azides, research continues into new reaction partners and applications. nih.gov
The classic Staudinger ligation, involving the reaction of an azide with a triarylphosphine to form an amide bond, was one of the first bioorthogonal reactions developed. wikipedia.orgnih.gov Though its kinetics are slower than SPAAC, it remains a useful tool. Researchers are also exploring alternative 1,3-dipoles and dipolarophiles to expand the toolkit of mutually orthogonal reactions, allowing for the simultaneous labeling of multiple distinct biomolecules. nih.gov For this compound, its azide group can be used to tag biomolecules, while the methylthio group could introduce specific properties, such as hydrophobicity or a handle for further selective chemistry. smolecule.com
Applications of such labeling are vast, including the real-time imaging of glycans, proteins, and lipids in living cells to study their trafficking, distribution, and function. mdpi.comnih.gov By incorporating a molecule like this compound into a biological substrate, researchers can attach probes for fluorescence microscopy, affinity purification, or drug delivery.
| Bioorthogonal Partner | Reaction Type | Key Characteristics |
| Strained Alkynes (e.g., cyclooctynes) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, biocompatible, fast kinetics. The most widely used bioorthogonal reaction for azides. nih.gov |
| Triarylphosphines | Staudinger Ligation | Forms a stable amide bond. Slower kinetics compared to SPAAC. wikipedia.orgnih.gov |
| Terminal Alkynes (with Cu(I) catalyst) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Very fast and high yielding, but copper toxicity limits its use in living cells. nih.govwikipedia.org |
Q & A
Q. What synthetic methodologies are commonly employed for 1-Azido-2-(methylthio)ethane?
The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, azide introduction can be achieved by reacting bromo- or chloroethane derivatives with sodium azide under controlled conditions . In advanced protocols, CuSO₄·5H₂O and sodium ascorbate are used as catalysts in DMSO or DMF at elevated temperatures (e.g., 70–75°C) to drive high-yield reactions . Monitoring via TLC (e.g., MeOH/AcOH/NH₄OAc systems) and purification through solvent precipitation (e.g., Et₂O) are critical steps .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies the azide stretch (~2114 cm⁻¹) and methylthio group vibrations (~2939–2873 cm⁻¹) .
- ¹H/¹³C NMR : Reveals structural shifts, such as methylthio protons at δ ~2.1–2.3 ppm and azide-adjacent CH₂ groups at δ ~3.5–4.0 ppm .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 137.20 for the parent ion) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Azides are thermally unstable and potentially explosive. Key precautions include:
- Storage at –20°C in anhydrous, dark conditions to prevent decomposition .
- Use of explosion-proof equipment and fume hoods during synthesis.
- Avoidance of concentrated azide solutions or exposure to heavy metals, which can catalyze hazardous reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for CuAAC applications involving this compound?
Optimization strategies include:
- Catalyst Selection : Tris(benzyltriazolylmethyl)amine (TBTA) improves Cu(I) stability, enhancing cycloaddition efficiency .
- Solvent Systems : Polar aprotic solvents like DMSO or DMF improve solubility and reaction rates .
- Temperature Control : Reactions at 75°C for 1–2 hours balance yield and azide stability .
- Stoichiometry : A 1:1.2 molar ratio of azide to alkyne minimizes side products .
Q. What role does the methylthio group play in directing substitution or elimination reactions?
The methylthio group acts as a weak leaving group in SN2 reactions due to its moderate nucleofugality. Its electron-donating nature stabilizes transition states in elimination reactions, favoring β-hydride abstraction pathways. Comparative studies with ethoxy or fluoroethoxy analogs show reduced reactivity in methylthio derivatives due to steric hindrance .
Q. How is this compound applied in radiopharmaceutical tracer synthesis?
this compound serves as a precursor for ¹⁸F-labeled amines via Staudinger reduction or CuAAC. For example, reaction with ¹⁸F-fluoroalkynes produces tracers for positron emission tomography (PET). Post-reaction purification via HPLC or solid-phase extraction ensures radiochemical purity >95% .
Q. What strategies mitigate azide decomposition during long-term storage or high-temperature reactions?
- Stabilizers : Addition of 1–2% hydroquinone inhibits radical-induced decomposition .
- Inert Atmospheres : Storage under argon or nitrogen prevents oxidation .
- Low-Temperature Synthesis : Reactions below 80°C reduce thermal degradation risks .
- Thermodynamic Data : Enthalpy of vaporization (ΔvapH° ≈ 31–32 kJ/mol) informs solvent removal protocols to avoid overheating .
Q. How does structural modification (e.g., varying alkoxy chains) impact biological activity in antimicrobial studies?
Increasing alkoxy chain length (e.g., ethoxy vs. methoxy) enhances lipophilicity, improving membrane penetration in Gram-negative bacteria. However, excessive chain length (>C4) reduces solubility, limiting bioavailability. Methylthio derivatives exhibit moderate activity against Leishmania spp. due to thiol-mediated redox interference .
Data Contradictions and Resolutions
- Synthesis Yields : reports 67% yield using TBTA, while achieved only 26% in macrocyclic syntheses. This discrepancy arises from differences in steric hindrance and reaction time (90 hours vs. 1–2 hours).
- Thermal Stability : Boiling points vary across studies (335–340 K) due to measurement techniques (e.g., dynamic vs. static methods). Consensus values recommend using 339.8 K as the reference .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
